molecular formula C9H14N2 B13291169 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B13291169
M. Wt: 150.22 g/mol
InChI Key: IEISAZOQQCCDEZ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with cyclobutyl and dimethyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutyl hydrazine with 3,5-dimethyl-1,3-diketone in the presence of an acid catalyst can yield the desired pyrazole . Another method involves the use of hydrazine derivatives and diketones under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, electrophiles.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazoles.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole stands out due to its unique cyclobutyl substitution, which imparts distinct structural and reactivity properties compared to other pyrazole derivatives. This uniqueness makes it valuable in specific applications where other pyrazoles may not be as effective .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-cyclobutyl-3,5-dimethylpyrazole

InChI

InChI=1S/C9H14N2/c1-7-6-8(2)11(10-7)9-4-3-5-9/h6,9H,3-5H2,1-2H3

InChI Key

IEISAZOQQCCDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCC2)C

Origin of Product

United States

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